molecular formula C16H11N2NaO4S B8235417 sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate

sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate

Cat. No.: B8235417
M. Wt: 350.3 g/mol
InChI Key: IGQFKZCLTLAWLO-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate” is known as Acid Orange 7. It is a synthetic dye with the chemical formula C16H11N2NaO4S. Acid Orange 7 is commonly used in various industries for its vibrant orange color. It is primarily utilized in the textile, paper, and leather industries for dyeing purposes. Additionally, it is used in biological staining techniques and as an indicator in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Orange 7 is synthesized using p-aminobenzenesulfonic acid and 2-naphthol as raw materials. The process involves diazotizing p-aminobenzenesulfonic acid and coupling it with 2-naphthol. The product is then obtained by salting out, filtering, drying, and crushing .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Acid Orange 7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Acid Orange 7 can be reduced to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of Acid Orange 7.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Acid Orange 7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acid Orange 7 involves its interaction with molecular targets and pathways. The compound binds to specific cellular components, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which Acid Orange 7 is used .

Comparison with Similar Compounds

Acid Orange 7 can be compared with other similar compounds, such as:

    Acid Orange 10: Another synthetic dye with similar applications but different chemical properties.

    Acid Red 1: A dye with a different color and chemical structure but used in similar industries.

    Acid Yellow 36: A yellow dye with similar applications in the textile and paper industries.

Uniqueness: Acid Orange 7 is unique due to its vibrant orange color, high solubility in water, and stability under various conditions. These properties make it suitable for a wide range of applications in different industries .

Properties

IUPAC Name

sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,17H,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQFKZCLTLAWLO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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